molecular formula C8H5NO3 B3388956 1,3-Benzodioxole, 4-isocyanato- CAS No. 90049-79-9

1,3-Benzodioxole, 4-isocyanato-

Cat. No.: B3388956
CAS No.: 90049-79-9
M. Wt: 163.13 g/mol
InChI Key: YLMUUJFWZSLYNF-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 4-isocyanato- is a heterocyclic compound featuring a benzodioxole core (a bicyclic structure with two oxygen atoms at the 1,3-positions) and an isocyanate (-NCO) functional group at the 4-position. The isocyanate group confers high reactivity toward nucleophiles, enabling applications in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.

Properties

IUPAC Name

4-isocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-9-6-2-1-3-7-8(6)12-5-11-7/h1-3H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMUUJFWZSLYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602081
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90049-79-9
Record name 4-Isocyanato-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 4-isocyanato- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the isocyanate group.

Another method involves the use of 1,3-benzodioxole-4-carboxylic acid as a starting material. This compound can be converted to the corresponding acid chloride using thionyl chloride (SOCl2), followed by reaction with an amine to form the isocyanate derivative.

Industrial Production Methods

In industrial settings, the production of 1,3-benzodioxole, 4-isocyanato- may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize recyclable heterogeneous catalysts to minimize waste and improve reaction selectivity. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using a recyclable heterogeneous substoichiometric catalyst .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 4-isocyanato- undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with alkenes or alkynes to form cyclic compounds.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Cyclic Compounds: Formed from cycloaddition reactions.

Scientific Research Applications

1,3-Benzodioxole, 4-isocyanato- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole, 4-isocyanato- involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including the synthesis of bioactive molecules and polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Isocyanates with Electron-Donating Substituents

a. 4-Methoxyphenyl Isocyanate (CAS 5416-93-3)
  • Formula: C₈H₇NO₂
  • Molecular Weight : 149.15 g/mol
  • Structure : A benzene ring with methoxy (-OCH₃) and isocyanate (-NCO) groups at the para positions.
  • Key Differences :
    • The methoxy group is electron-donating, reducing the electrophilicity of the isocyanate compared to 1,3-benzodioxole, 4-isocyanato-, where the benzodioxole’s oxygen atoms may enhance resonance stabilization.
    • Applications: Primarily used in polyurethane synthesis and agrochemical intermediates.
  • Research Note: No direct electrochemical data, but methoxy-substituted isocyanates are less reactive in SEI formation compared to benzodioxole derivatives .
b. Benzoic Acid, 4-isothiocyanato (CAS 2131-62-6)
  • Formula: C₈H₅NO₂S
  • Molecular Weight : 179.20 g/mol
  • Structure : Benzene ring with isothiocyanate (-NCS) and carboxylic acid (-COOH) groups.
  • Key Differences :
    • The isothiocyanate group (sulfur analog of isocyanate) exhibits lower reactivity toward nucleophiles but higher thermal stability.
    • Applications: Used in thiourea synthesis and protein modification.
  • Research Note: Noted for distinct chemical behavior compared to isocyanates, particularly in biological conjugation .

Diisocyanates and Complex Derivatives

a. Benzene,1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methyl (CAS 2761-21-9)
  • Formula : C₁₆H₁₂N₂O₂
  • Molecular Weight : 264.28 g/mol
  • Structure : A diisocyanate with methyl and benzyl substituents.
  • Key Differences: Dual isocyanate groups enable crosslinking in polymer networks, unlike mono-functional 1,3-benzodioxole, 4-isocyanato-. Higher molecular weight and steric hindrance reduce volatility but increase viscosity.
  • Research Note: Such diisocyanates are critical in high-performance elastomers and adhesives .
b. Benzene,1,1'-[2,2-bis[(4-isocyanatophenoxy)methyl]-1,3-propanediylbis(oxy)]bis[4-isocyanato- (CAS N/A)
  • Structure : A tetrafunctional isocyanate with a propane backbone.
  • Key Differences :
    • Designed for advanced polymer architectures (e.g., coatings, foams).
    • Compared to 1,3-benzodioxole, 4-isocyanato-, this compound offers higher crosslinking density but requires stringent handling due to multiple reactive sites .

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Reduce isocyanate electrophilicity, slowing reactions with alcohols/amines. Example: 4-Methoxyphenyl isocyanate requires catalysts for efficient urethane formation .
  • Electron-Withdrawing Groups (e.g., benzodioxole) : Enhance isocyanate reactivity via resonance stabilization. This may explain the superior SEI-forming capability of 1,3-benzodioxole derivatives in Li-ion batteries compared to methoxy analogs .
  • Steric Effects : Bulky substituents (e.g., allyl in (R)-α-allyl-(4-ethoxy)benzylisocyanate, CAS 142935-67-9) hinder nucleophilic attacks, necessitating elevated reaction temperatures .

Data Table: Comparative Properties of Selected Isocyanates

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Substituents Applications
1,3-Benzodioxole, 4-isocyanato- N/A C₈H₅NO₃ ~179.11 (calculated) Benzodioxole, -NCO Polymers, PDE4 inhibitors
4-Methoxyphenyl Isocyanate 5416-93-3 C₈H₇NO₂ 149.15 Methoxy, -NCO Polyurethanes, agrochemicals
Benzoic Acid, 4-isothiocyanato 2131-62-6 C₈H₅NO₂S 179.20 Carboxylic acid, -NCS Thiourea synthesis
(R)-α-allyl-(4-ethoxy)benzylisocyanate 142935-67-9 C₁₃H₁₅NO₂ 217.26 Allyl, ethoxy, -NCO Specialty polymers
Benzene,1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methyl 2761-21-9 C₁₆H₁₂N₂O₂ 264.28 Diisocyanate, methyl Elastomers

Research Findings and Industrial Relevance

  • Electrochemical Performance : 1,3-Benzodioxole derivatives underperform as battery additives compared to TEGME when paired with LiBOB salts, likely due to competitive reduction pathways .
  • Pharmaceutical Potential: Benzodioxole heterocycles are patented as PDE4 inhibitors, suggesting that 4-isocyanato derivatives could serve as intermediates in anti-inflammatory drug synthesis .
  • Safety Considerations : Isocyanates require careful handling (e.g., inhalation protection), as highlighted in safety data sheets for structurally similar compounds .

Biological Activity

1,3-Benzodioxole, 4-isocyanato- is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

1,3-Benzodioxole, 4-isocyanato- is characterized by its unique benzodioxole structure with an isocyanate functional group. The synthesis typically involves the reaction of benzodioxole derivatives with isocyanates under controlled conditions. This method allows for the generation of various derivatives that can be explored for biological activity.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-benzodioxole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain benzodioxole derivatives against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1,3-Benzodioxole, 4-isocyanato-E. coli32 µg/mL
1,3-Benzodioxole derivative AS. aureus16 µg/mL
1,3-Benzodioxole derivative BP. aeruginosa64 µg/mL

This table summarizes the antimicrobial efficacy of various compounds related to 1,3-benzodioxole.

Insecticidal Activity

The compound has been identified as a key pharmacophore associated with insecticidal activity against Aedes aegypti, a vector for several viral diseases. A study demonstrated that specific derivatives exhibited larvicidal activity with LC50 values significantly lower than traditional insecticides .

Study on Insecticidal Activity

In a recent study focusing on the larvicidal effects of benzodioxole derivatives, researchers synthesized several compounds and evaluated their toxicity profiles. Among these, a particular derivative showed promising results:

  • Compound : 3,4-(methylenedioxy) cinnamic acid
  • LC50 : 28.9 ± 5.6 µM
  • LC90 : 162.7 ± 26.2 µM
  • Toxicity in Mammals : No significant cytotoxicity was observed in human peripheral blood mononuclear cells at concentrations up to 5200 µM .

These findings suggest that modifications to the benzodioxole structure can enhance biological activity while minimizing toxicity.

The biological activity of 1,3-benzodioxole derivatives is largely attributed to their ability to interact with specific molecular targets within organisms. This interaction can lead to inhibition of key enzymes or receptors involved in various biological pathways.

Q & A

Q. Methodological Guidance

  • NMR : ¹³C NMR distinguishes isocyanate (-NCO, δ ~120–125 ppm) from isothiocyanate (-NCS, δ ~130–135 ppm). Aromatic protons in benzodioxole appear as two doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (calc. for C₈H₅NO₃: 179.1056). Fragmentation peaks at m/z 135 (loss of -NCO) validate the functional group .
  • X-ray Crystallography : Resolves stereochemical ambiguities in derivatives (e.g., cis/trans configurations) .

Case Study : Contradictory melting points (e.g., 62–64°C vs. 65–67°C) may arise from polymorphic forms; DSC/TGA differentiates crystalline phases .

How can computational modeling predict the reactivity of 4-isocyanato-1,3-benzodioxole in nucleophilic additions?

Q. Advanced Computational Approach

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilicity. The isocyanate group’s LUMO energy (~-1.5 eV) predicts reactivity with amines or alcohols .
  • Solvent Effects : COSMO-RS simulations in toluene vs. DMF show higher reaction rates in polar aprotic solvents (ΔG‡ reduced by 15–20 kJ/mol) .
  • Transition State Analysis : Identify steric hindrance from the benzodioxole ring using NCI (Non-Covalent Interaction) plots .

Validation : Compare predicted vs. experimental yields in model reactions (e.g., with benzylamine; R² >0.9 indicates reliability) .

How should researchers address contradictory biological activity data in derivatives of 4-isocyanato-1,3-benzodioxole?

Data Reconciliation Strategy
Contradictions may stem from:

  • Impurity Profiles : Trace thiocyanate (from incomplete purification) can inhibit enzyme activity. Quantify via ICP-MS for sulfur content .
  • Stereoisomerism : Chiral HPLC (Chiralpak IA column) separates enantiomers; test each for bioactivity (e.g., COX-2 inhibition) .
  • Metabolic Instability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways .

Example : A 10-fold variation in antioxidant activity (DPPH assay) was traced to residual solvents (e.g., DMSO) interfering with radical scavenging; use LC-MS to confirm sample integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Benzodioxole, 4-isocyanato-
Reactant of Route 2
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